molecular formula C19H20F3N3O2 B1401834 3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester CAS No. 1311278-77-9

3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester

货号: B1401834
CAS 编号: 1311278-77-9
分子量: 379.4 g/mol
InChI 键: ZCQLETUJHTVADR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester (CAS: 1208081-77-9) is a pyridine-based compound featuring a trifluoromethyl (-CF₃) group and a 4-methyl-piperazine moiety. Its structure comprises:

  • A pyridine ring substituted at positions 5 (trifluoromethyl) and 6 (4-methyl-piperazin-1-yl).
  • A benzoic acid methyl ester group attached to the pyridine at position 3.

The methyl ester group may act as a prodrug motif, influencing bioavailability and hydrolysis kinetics. This compound is commercially available for research purposes, indicating its relevance in medicinal chemistry and drug discovery .

属性

IUPAC Name

methyl 3-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-24-6-8-25(9-7-24)17-16(19(20,21)22)11-15(12-23-17)13-4-3-5-14(10-13)18(26)27-2/h3-5,10-12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQLETUJHTVADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC(=CC=C3)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway. This interaction suggests that the compound may have potential as an anticancer agent by affecting key signaling pathways involved in cell growth and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. Additionally, it may affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of the PI3K/AKT/mTOR pathway by binding to specific sites on the AKT protein, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of the PI3K/AKT/mTOR pathway, leading to prolonged antitumor effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and efficacy. The compound is transported by specific transporters and binding proteins that facilitate its uptake and localization within target cells. Its distribution within tissues may affect its therapeutic effects and potential toxicity. Studying these processes can provide insights into the compound’s mechanism of action and help optimize its delivery for clinical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound can aid in the development of targeted therapies and improve its therapeutic potential.

生物活性

3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester (C19H20F3N3O2) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20F3N3O2, with a molecular weight of 379.39 g/mol. It features a benzoic acid moiety linked to a 5-trifluoromethyl-pyridine and a piperazine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20F3N3O2
Molecular Weight379.39 g/mol
Purity≥95%

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can significantly inhibit the growth of human cervix carcinoma (HeLa) and leukemia cells (CEM) with IC50 values in the micromolar range .

The proposed mechanism involves the inhibition of specific protein targets involved in cell proliferation and survival pathways. In silico docking studies suggest that the compound interacts with ATP-binding sites in key oncogenic proteins, potentially disrupting their function . Furthermore, the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability.

Anti-inflammatory Properties

In addition to anticancer effects, there is emerging evidence supporting the anti-inflammatory potential of this compound. Compounds with similar piperazine and pyridine structures have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of several derivatives against HeLa and L1210 cell lines. The results indicated that modifications to the piperazine moiety significantly affected biological activity, with some derivatives showing enhanced potency compared to parent compounds .
  • Animal Models : In vivo studies using murine models demonstrated that administration of related compounds led to reduced tumor sizes and improved survival rates. These findings underscore the therapeutic potential of targeting specific signaling pathways involved in tumor growth .

相似化合物的比较

Key Comparisons:

Ester Group Variations :

  • The methyl ester (target) offers lower molecular weight (~440.42) and enhanced lipophilicity compared to the 4-chloro-phenyl ester (475.90 MW, ). The latter’s bulky aromatic group may hinder membrane permeability but improve target binding in hydrophobic pockets .
  • The free acid () exhibits higher polarity (logP ~1.5 vs. ~3.0 for methyl ester), making it less cell-permeable but more stable against esterase-mediated hydrolysis .

Substitution Patterns :

  • The trifluoromethyl group at pyridine position 5 (common across analogs) contributes to electron-withdrawing effects, stabilizing the pyridine ring and influencing electronic interactions in receptor binding.
  • Piperazine substituents : The 4-methyl-piperazine group in all analogs enhances solubility via hydrogen bonding, a feature critical for pharmacokinetics .

Synthetic Utility: Methyl esters (e.g., target compound) are widely used as acyl donors in Friedel-Crafts reactions due to their reactivity under acidic conditions . In contrast, bulkier esters (e.g., 4-chloro-phenyl) may reduce synthetic yields due to steric hindrance .

Functional Implications

  • Bioavailability : Methyl esters are typically more bioavailable than free acids, as seen in prodrug designs (e.g., ACE inhibitors) .
  • Stability : The trifluoromethyl group in the target compound and its analogs resists metabolic degradation, a common strategy in fluorinated drug design .

准备方法

Overview of Synthesis Strategy

The synthesis of 3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester typically involves multiple steps, including the formation of the pyridine core, introduction of the trifluoromethyl group, coupling with piperazine, and esterification of the benzoic acid moiety.

Key Steps in Synthesis

  • Formation of the Pyridine Core : The synthesis begins with the preparation of a suitable pyridine derivative. This can involve the use of commercially available starting materials or the synthesis of the pyridine ring from simpler precursors.

  • Introduction of the Trifluoromethyl Group : The trifluoromethyl group can be introduced using reagents such as trifluoromethanesulfonic acid or its derivatives. This step often requires careful control of conditions to avoid side reactions.

  • Coupling with Piperazine : The piperazine moiety is typically introduced via a nucleophilic substitution reaction. The choice of solvent and base can significantly affect the yield and purity of this step.

  • Esterification of the Benzoic Acid Moiety : The final step involves converting the carboxylic acid group into a methyl ester. This is commonly achieved using methanol in the presence of an acid catalyst.

General Considerations for Similar Compounds

For compounds with similar structures, such as those involving piperazine and trifluoromethyl groups, common techniques include:

  • Column Chromatography : Often used for purification, employing solvents like heptane and ethyl acetate in varying ratios.
  • Peptide Coupling Reagents : Useful for forming amide bonds, such as in the coupling of piperazine derivatives.
  • Activating Agents : Compounds like HATU or DCC are used to facilitate coupling reactions.

Analysis of Synthesis Conditions

Solvents and Reagents

Solvent/Reagent Role in Synthesis
Heptane/Ethyl Acetate Purification by column chromatography
Piperazine Derivatives Introduction of the piperazine moiety
Trifluoromethanesulfonic Acid Derivatives Introduction of the trifluoromethyl group
Methanol/Acid Catalyst Esterification of the benzoic acid moiety

Reaction Conditions

Step Conditions
Coupling Reactions Typically require a base and an activating agent, conducted at room temperature or elevated temperatures depending on the reactivity of the substrates.
Esterification Often performed under reflux conditions with an acid catalyst.

Research Findings and Challenges

The synthesis of complex organic molecules like This compound poses several challenges, including:

  • Yield and Purity : Achieving high yields and purity can be difficult due to the complexity of the molecule and the potential for side reactions.
  • Scalability : Scaling up the synthesis while maintaining efficiency and safety is a significant challenge.
  • Environmental Impact : The use of certain reagents and solvents may have environmental implications, necessitating the development of more sustainable methods.

常见问题

(Basic) What synthetic methodologies are reported for the preparation of this compound?

Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and coupling reactions. For example:

  • Pyridine-piperazine coupling : React 5-trifluoromethyl-3-bromo-pyridine derivatives with 4-methylpiperazine under Pd-catalyzed conditions (e.g., Suzuki coupling) to install the piperazine moiety.
  • Esterification : Convert benzoic acid intermediates to methyl esters using methanol and acid catalysts (e.g., H₂SO₄) or diazomethane.
  • Purification : Utilize flash chromatography (cyclohexane/ethyl acetate gradients) and monitor reactions via TLC (Rf ~0.5–0.6) to isolate the final product .

(Basic) What analytical techniques are recommended for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in CDCl₃) to confirm substituent positions and ester functionality. Key signals include methyl ester protons (~3.9 ppm) and trifluoromethyl carbons (~120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., calculated vs. observed [M]⁺ peaks).
  • Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1700 cm⁻¹) and trifluoromethyl groups (~1100–1200 cm⁻¹) .
  • HPLC/UV : For purity assessment, using C18 columns and gradients (e.g., acetonitrile/water) to detect impurities .

(Advanced) How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Methodological strategies include:

  • Comparative structural analysis : Verify if activity differences stem from trifluoromethyl or piperazine modifications (e.g., methylpiperazine vs. phenylpiperazine analogs) .
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) to minimize variability.
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves across multiple replicates to confirm potency thresholds .

(Advanced) What experimental design strategies optimize synthesis yield?

Answer:

  • Split-plot factorial design : Test variables like temperature (e.g., 50–100°C), catalyst loading (e.g., 1–5 mol% Pd), and solvent polarity (e.g., DMF vs. THF) in randomized blocks to identify optimal conditions .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. reagent stoichiometry) to maximize yield.
  • Scale-up validation : Replicate small-scale optimizations (e.g., 1 mmol → 10 mmol) with adjusted mixing rates and heat transfer .

(Advanced) How to evaluate environmental stability and degradation products?

Answer:

  • Long-term stability studies : Expose the compound to simulated environmental conditions (e.g., UV light, pH 4–9 buffers) and monitor degradation via LC-MS.
  • Abiotic/biotic transformation assays : Use soil/water microcosms to identify metabolites (e.g., hydrolyzed benzoic acid derivatives) .
  • Ecotoxicity profiling : Test degradation products on model organisms (e.g., Daphnia magna) to assess ecological risks .

(Basic) What are the critical storage conditions for this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis.
  • Light sensitivity : Protect from UV exposure using amber vials.
  • Purity verification : Reanalyze via HPLC after long-term storage (>6 months) to detect degradation .

(Advanced) How to validate target engagement in biological assays?

Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure displacement in receptor-binding studies.
  • Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target interaction.
  • Knockout/knockdown models : Compare activity in wild-type vs. CRISPR-edited cells lacking the target protein .

(Advanced) What computational approaches support structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituent modifications.
  • Quantum mechanical calculations : Predict electronic effects of the trifluoromethyl group on binding affinity (e.g., charge distribution analysis).
  • Machine learning : Train models on existing bioactivity data to predict novel analogs with improved potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。